molecular formula C10H9ClO2 B1275933 4-(Allyloxy)-3-chlorobenzaldehyde CAS No. 58236-91-2

4-(Allyloxy)-3-chlorobenzaldehyde

Cat. No.: B1275933
CAS No.: 58236-91-2
M. Wt: 196.63 g/mol
InChI Key: KMFXGBKTGDWRTF-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-chlorobenzaldehyde is an organic compound with the molecular formula C10H9ClO2 It is characterized by the presence of an allyloxy group and a chlorine atom attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3-chlorobenzaldehyde typically involves the reaction of 4-hydroxy-3-chlorobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone under reflux conditions . The general reaction scheme is as follows:

4-Hydroxy-3-chlorobenzaldehyde+Allyl bromideK2CO3,AcetoneThis compound\text{4-Hydroxy-3-chlorobenzaldehyde} + \text{Allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} 4-Hydroxy-3-chlorobenzaldehyde+Allyl bromideK2​CO3​,Acetone​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-(Allyloxy)-3-chlorobenzoic acid.

    Reduction: 4-(Allyloxy)-3-chlorobenzyl alcohol.

    Substitution: 4-(Allyloxy)-3-methoxybenzaldehyde.

Scientific Research Applications

4-(Allyloxy)-3-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-chlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyloxy group may also participate in additional interactions, enhancing the compound’s overall reactivity .

Comparison with Similar Compounds

  • 4-(Allyloxy)benzaldehyde
  • 4-(Allyloxy)-2-chlorobenzaldehyde
  • 4-(Allyloxy)-3-methoxybenzaldehyde

Comparison: 4-(Allyloxy)-3-chlorobenzaldehyde is unique due to the presence of both an allyloxy group and a chlorine atom on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFXGBKTGDWRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406379
Record name 4-Allyloxy-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-91-2
Record name 3-Chloro-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Allyloxy-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(prop-2-en-1-yloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (5.0 g, 31.9 mmol) in DMF/THF 1:3 (120 mL) is added NaH (1.67 g of a 55% dispersion in mineral oil, 38.3 mmol) in four portions. The mixture is stirred at rt for 1 h before allylbromide (9.66 g, 79.8 mmol) is added. The reaction mixture is heated to 65° C. for 18 h, diluted with water (250 mL) and extracted with diethyl ether (3×250 mL). The organic extracts are washed with water (250 mL), combined and concentrated. The remaining oil is chromatographed on silic gel with heptane/EA 4:1 to afford 4-allyloxy-3-chlorobenzaldehyde (5.37 g) as an almost colourless oil. LC: tR=0.95 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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